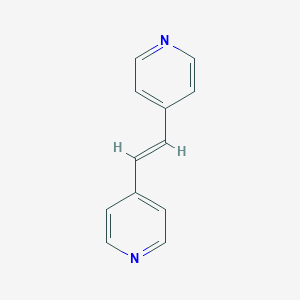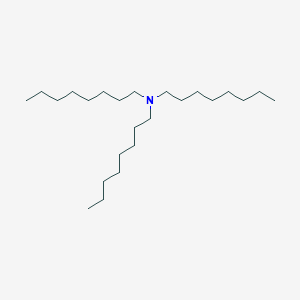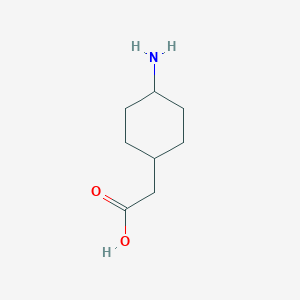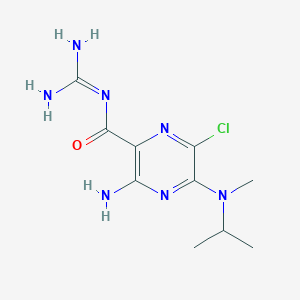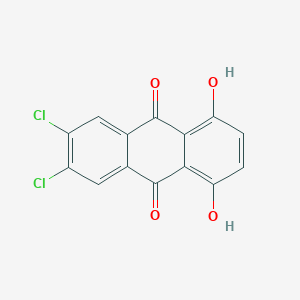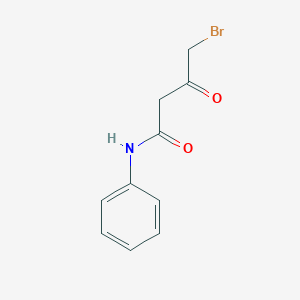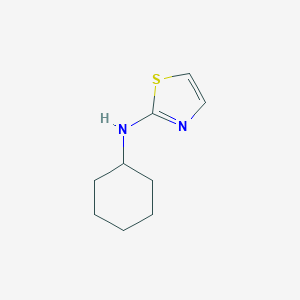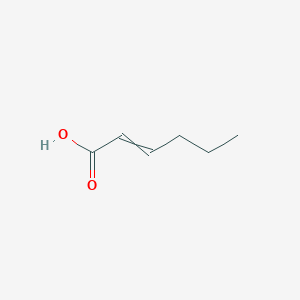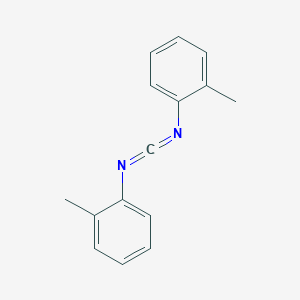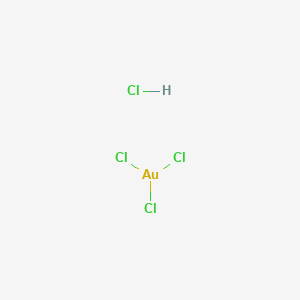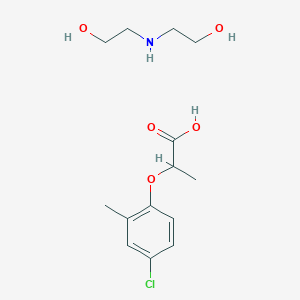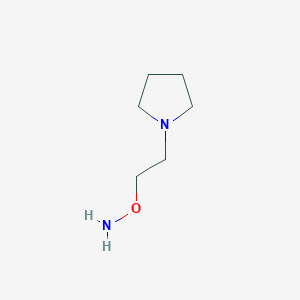
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine: is a compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of N-(2-bromoethyl)pyrrolidine, which reacts with hydroxylamine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biological pathways. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They are being investigated for their ability to modulate various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also act as a ligand, binding to receptors and altering their signaling pathways .
Comparaison Avec Des Composés Similaires
2-(Pyrrolidin-1-yl)pyrimidine: This compound contains a pyrimidine ring instead of a hydroxylamine group and has different biological activities.
1-(2-Pyrrolidin-1-yl-ethyl)pyrrolidine: This compound features two pyrrolidine rings and exhibits distinct chemical properties.
Uniqueness: O-(2-(Pyrrolidin-1-yl)ethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
1123-05-3 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
O-(2-pyrrolidin-1-ylethyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-9-6-5-8-3-1-2-4-8/h1-7H2 |
Clé InChI |
PYXHZSPWJIANNK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCON |
SMILES canonique |
C1CCN(C1)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


